![molecular formula C23H27N3O B5977356 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine](/img/structure/B5977356.png)
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine, commonly known as DMXAA, is a small molecule that has been studied for its potential anti-cancer properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood, but it is thought to work through the activation of the immune system. DMXAA has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This cytokine production leads to the recruitment of immune cells to the site of the tumor, where they can attack and destroy cancer cells.
Biochemical and Physiological Effects
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a signaling molecule involved in the regulation of blood flow and immune function. DMXAA has also been shown to reduce the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels. This reduction in VEGF production may contribute to the anti-tumor effects of DMXAA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMXAA is its ability to induce tumor necrosis in a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell death. However, DMXAA has some limitations as well. It has been shown to be toxic to normal cells at high doses, which can make it difficult to use in certain experiments. Additionally, DMXAA has not yet been tested in clinical trials, so its potential as a cancer treatment is still uncertain.
Direcciones Futuras
There are several future directions for DMXAA research. One area of interest is the development of new analogs of DMXAA that may have improved anti-cancer properties. Another area of interest is the investigation of the mechanism of action of DMXAA in more detail. This may lead to the development of new therapies that target the immune system to fight cancer. Finally, clinical trials are needed to determine the safety and efficacy of DMXAA as a cancer treatment in humans.
Conclusion
In conclusion, DMXAA is a small molecule that has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines and has the potential to enhance the anti-tumor effects of radiation and chemotherapy. DMXAA works through the activation of the immune system, but its exact mechanism of action is not fully understood. While DMXAA has some limitations, such as toxicity to normal cells at high doses, it has several potential future directions for research, including the development of new analogs and the investigation of its mechanism of action in more detail.
Métodos De Síntesis
DMXAA is synthesized through a multi-step process that involves the reaction of 3-(diphenylmethyl)-1,2,4-oxadiazole with 2-ethylpiperidine in the presence of a base. The resulting product is then purified through a series of chromatography steps. The synthesis of DMXAA is relatively complex and requires careful attention to detail to ensure a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
DMXAA has been studied extensively for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, colon, and breast cancer. DMXAA has also been shown to enhance the anti-tumor effects of radiation and chemotherapy in preclinical studies.
Propiedades
IUPAC Name |
3-benzhydryl-5-[(2-ethylpiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-2-20-15-9-10-16-26(20)17-21-24-23(25-27-21)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,20,22H,2,9-10,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFSIXPHZOCLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-YL]methyl}-2-ethylpiperidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.